![molecular formula C7H4BrFN2 B1292544 6-Bromo-4-fluoro-1H-indazole CAS No. 885520-23-0](/img/structure/B1292544.png)
6-Bromo-4-fluoro-1H-indazole
Overview
Description
6-Bromo-4-fluoro-1H-indazole is a compound that falls within the class of azole heterocycles, which are characterized by a five-membered ring containing at least one nitrogen atom. Azole heterocycles are of significant interest due to their diverse range of biological activities and their applications in medicinal chemistry. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthetic methods are discussed, which can provide insights into its potential synthesis and properties.
Synthesis Analysis
The synthesis of azole derivatives, such as this compound, often involves the formation of the azole ring via methods like cycloaddition reactions. For instance, the synthesis of 2H-indazole derivatives is described through the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, followed by bromination to yield bromo-indazole diones . Although the exact synthesis of this compound is not detailed, similar strategies could potentially be employed, utilizing appropriate precursors and substituents to introduce the bromo and fluoro groups at the desired positions on the indazole ring.
Molecular Structure Analysis
The molecular structure of azole derivatives is crucial for their biological activity. The crystal and molecular structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction . This technique could similarly be applied to this compound to ascertain its precise molecular geometry, which is essential for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azole heterocycles, including indazoles, participate in a variety of chemical reactions. The regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is an example of the versatility of azole compounds in chemical transformations . This suggests that this compound could also undergo various chemical reactions, potentially leading to the formation of sulfonate, sulfonamide, and sulfonic acid derivatives, which could be of interest for further functionalization or for the modulation of its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The presence of halogen atoms, such as bromine and fluorine, typically affects the compound's lipophilicity, boiling point, and density. These properties are important for the compound's solubility and stability, which in turn influence its suitability for different applications, including medicinal chemistry. The papers provided do not directly discuss the physical and chemical properties of this compound, but studies on similar compounds can provide a basis for predicting these characteristics .
Scientific Research Applications
Inhibition of Lactoperoxidase Activity
Research by Köksal and Alım (2018) highlights the inhibitory effects of indazoles, including 6-Bromo-4-fluoro-1H-indazole, on lactoperoxidase (LPO), an enzyme with significant bactericidal and bacteriostatic activity against various microorganisms. The inhibition of LPO by indazoles like this compound suggests potential applications in modulating immune responses or altering microbial growth in certain environments, which could have implications for both healthcare and industrial processes (Köksal & Alım, 2018).
Anticancer Activity
A study by Ngo Xuan Hoang et al. (2022) on 6-substituted amino-1H-indazole derivatives, including structures related to this compound, demonstrated potent antiproliferative activity against various human cancer cell lines. This suggests that modifications of the this compound scaffold could lead to the development of new anticancer agents, with one compound, in particular, showing strong activity against colorectal cancer cells without toxicity to normal cells (Ngo Xuan Hoang et al., 2022).
Fluorination Effects on Pharmacological Properties
The research by Wasilewska et al. (2014) investigated the impact of fluorination, including 6-fluoro substitution on the indazole ring, on the pharmacological properties of α2-adrenoceptor (α2-AR) agonists. The study found that fluorinated derivatives, including 6-fluoro compounds, exhibited varying degrees of binding affinity and selectivity toward α2-AR, which could inform the development of novel pharmacological agents targeting the cardiovascular system or for imaging applications (Wasilewska et al., 2014).
Synthesis and Applications in Material Science
Research on the synthesis and application of this compound derivatives extends into material science, where such compounds serve as intermediates for the development of new materials with potential electronic, photophysical, or biological activities. For instance, the synthesis of 6-SF5-indazoles, as described by Kanishchev and Dolbier (2018), demonstrates the utility of indazole derivatives in creating heterocyclic systems with potential applications in material science and pharmaceuticals (Kanishchev & Dolbier, 2018).
Safety and Hazards
When handling 6-Bromo-4-fluoro-1H-indazole, it is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The future directions of 6-Bromo-4-fluoro-1H-indazole research could involve its applications in dye-sensitized solar cells (DSSCs). Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln, and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . Additionally, it can be used as a research tool in the pharmaceutical field for the synthesis of new drug molecules .
Mechanism of Action
Target of Action
6-Bromo-4-fluoro-1H-indazole is a highly conjugated molecule that can coordinate to metal centers such as Ir, Ln, and Eu . This coordination forms either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand-to-metal energy transfer process .
Mode of Action
The mode of action of this compound involves the formation of 4-bromo-1H-indazole in the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables intermolecular interactions including π−π stacking and H−F hydrogen/halogen bonding .
Biochemical Pathways
Compounds containing an indazole fragment have been applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Result of Action
Given its ability to form photosensitizers, it may play a role in energy transfer processes .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled and stored in a sealed, dry environment at room temperature . It is also important to avoid inhaling its dust or vapor and to ensure operations are conducted in a well-ventilated area .
properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCPAAHPKILIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646453 | |
Record name | 6-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-23-0 | |
Record name | 6-Bromo-4-fluoro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885520-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885520-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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